Superior Biochemical Potency: AGI-24512 Exhibits >50-Fold Stronger MAT2A Inhibition Compared to PF-9366
AGI-24512 demonstrates a significantly lower half-maximal inhibitory concentration (IC50) for MAT2A compared to the early allosteric inhibitor PF-9366. In enzymatic assays, AGI-24512 inhibits MAT2A with an IC50 of 8 nM [1], while PF-9366 exhibits an IC50 of 420 nM under comparable conditions [2].
| Evidence Dimension | Biochemical Potency (Enzymatic IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | PF-9366: 420 nM |
| Quantified Difference | 52.5-fold lower IC50 (i.e., more potent) |
| Conditions | In vitro MAT2A enzymatic assay |
Why This Matters
This >50-fold difference in potency directly translates to a wider experimental window, allowing for robust cellular target engagement at lower compound concentrations, which minimizes the risk of off-target activities and cytotoxicity inherent to higher dosing of less potent probes.
- [1] MedChemExpress. AGI-24512 Product Datasheet. Retrieved from https://www.medchemexpress.cn/AGI-24512.html. View Source
- [2] Quinlan CL, et al. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A. Nat Chem Biol. 2017 Jul;13(7):785-792. doi: 10.1038/nchembio.2384. PMID: 28553945. View Source
